3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone
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Overview
Description
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoxalinone core substituted with a 3,5-dichlorophenoxy group and a methyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenol and 1-methyl-2(1H)-quinoxalinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3,5-dichlorophenol is reacted with 1-methyl-2(1H)-quinoxalinone in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dichlorophenoxy)-2-methylquinoxaline
- 3-(3,5-dichlorophenoxy)-1-ethyl-2(1H)-quinoxalinone
- 3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxaline
Uniqueness
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dichlorophenoxy group and quinoxalinone core make it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(3,5-dichlorophenoxy)-1-methylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFPFUKTDCPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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